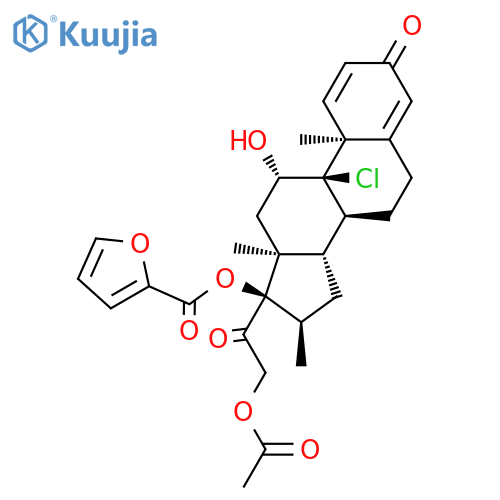

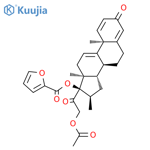

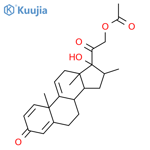

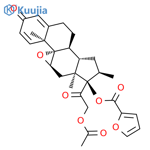

17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series

,

Journal of Medicinal Chemistry,

1987,

30(9),

1581-8